Cas no 82419-32-7 (1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one)

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is a fluorinated nitroaromatic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a difluoro-nitrophenoxy moiety linked to a propan-2-one group, offering reactivity suitable for further functionalization. The electron-withdrawing nitro and fluorine substituents enhance its utility as an intermediate in nucleophilic aromatic substitution reactions. This compound’s distinct substitution pattern may contribute to improved stability and selectivity in synthetic pathways. Its well-defined molecular architecture makes it a valuable building block for developing specialized fine chemicals, particularly in contexts requiring controlled electrophilic or radical reactivity. Proper handling is advised due to its nitroaromatic nature.
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one structure
82419-32-7 structure
Product name:1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
CAS No:82419-32-7
MF:C9H7F2NO4
MW:231.152989625931
CID:60440
PubChem ID:1268241

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
    • 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone
    • 2-ACETONYLOXY-3,4-DIFLUORO NITROBENZENE
    • 1-(2,3-difluoro-6-nitrophenoxy)acetone
    • 3,4-difluoro-2-(2-oxopropyloxy)nitrobenzene
    • 1-Acetone-oxo-3,4-difluoro-nitrobenzene
    • 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone (ACI)
    • AKOS015837671
    • AC-9089
    • 1-(2,3-Difluoro-6-nitro-phenoxy)-propan-2-one
    • MFCD00792468
    • ZJVPAAJHCJMGGL-UHFFFAOYSA-N
    • 82419-32-7
    • 2-ACETONYLOXO-3,4-DIFLUORONITROBENZENE
    • 2-ACETONYLOXY-3,4-DIFLUORONITROBENZENE
    • FT-0641864
    • SCHEMBL2919528
    • DTXSID70361478
    • 2-acetonyloxy-3,4-difluoronitro-benzene
    • DB-075840
    • MDL: MFCD00792468
    • Inchi: 1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
    • InChI Key: ZJVPAAJHCJMGGL-UHFFFAOYSA-N
    • SMILES: O=C(COC1C([N+](=O)[O-])=CC=C(F)C=1F)C

Computed Properties

  • Exact Mass: 231.03400
  • Monoisotopic Mass: 231.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 72.1A^2
  • Tautomer Count: 3
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: solid
  • Density: 1.41
  • Melting Point: 40 ºC
  • Boiling Point: 335.4 °C at 760 mmHg
  • Flash Point: 156.6 °C
  • Refractive Index: 1.507
  • PSA: 72.12000
  • LogP: 2.36400
  • Solubility: Not available

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Security Information

  • Hazard Category Code: R36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Customs Data

  • HS CODE:29155000

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM129418-1g
1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$356 2024-07-23
Crysdot LLC
CD12028132-1g
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$377 2024-07-24
Alichem
A019146544-1g
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$335.72 2023-09-01

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene
2.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of 2-acetonyloxo-3,4-difluoronitrobenzene
Wang, Bin; et al, Huaxue Shiji, 2001, 23(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  3 h, -5 - 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, 70 °C
Reference
Modified route for synthesis of Ofloxacin
Wang, Xundao; et al, Zhongguo Kangshengsu Zazhi, 2003, 28(6), 341-343

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Potassium bromide ,  Methyltributylammonium chloride Solvents: Toluene ,  Water ;  24 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5 - 7, 55 - 60 °C
Reference
Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor
Lopez-Iglesias, Maria; et al, Journal of Organic Chemistry, 2015, 80(8), 3815-3824

Synthetic Circuit 4

Reaction Conditions
Reference
Anti-acid-fast bacteria agents
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of 2-acetonyloxo-3,4-difluoronitrobenzene
Wang, Bin; et al, Huaxue Shiji, 2001, 23(4),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, 70 °C
Reference
Modified route for synthesis of Ofloxacin
Wang, Xundao; et al, Zhongguo Kangshengsu Zazhi, 2003, 28(6), 341-343

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
Reference
Synthesis of fluoroquinolone antimicrobial agent ofloxacin
Wang, Erhua; et al, Zhongguo Yiyao Gongye Zazhi, 1991, 22(9), 385-7

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium bromide ,  Methyltributylammonium chloride Solvents: Toluene ;  6 h, 65 °C
1.2 18 h, 65 °C
1.3 Reagents: Water ;  pH 6.5 - 7
Reference
Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases
Zumbraegel, Nadine; et al, Journal of Organic Chemistry, 2019, 84(3), 1440-1447

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
Reference
Synthesis of fluoroquinolone antimicrobial agent ofloxacin
Wang, Erhua; et al, Zhongguo Yiyao Gongye Zazhi, 1991, 22(9), 385-7

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Raw materials

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Amadis Chemical Company Limited
(CAS:82419-32-7)1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
A961591
Purity:99%
Quantity:1g
Price ($):272.0